5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Type 2 Diabetes Adrenergic Receptor Pharmacology Hypoglycemic Agents

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2) is the non-interchangeable building block for α2-adrenoceptor-targeted NCEs: the 5-methyl group confers high α2 affinity (Ki=81 nM) with 35-fold selectivity over β1, directly validated in hypoglycemic & hyperlipidemia programs. Available at >99% purity for late-stage preclinical & cGMP API synthesis. Substituting generic analogs risks impurity carryover, batch failure & regulatory delays.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 190381-51-2
Cat. No. B1311892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS190381-51-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=NC(=CN12)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
InChIKeyIKILTTJLBLGUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2): A Core Building Block for Targeted Heterocyclic Synthesis


5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2) is a nitrogen-bridged bicyclic heterocyclic compound within the imidazo[1,2-a]pyrazine family, characterized by a fused imidazole-pyrazine core with a carboxylic acid moiety at the 2-position and a methyl substituent at the 5-position. This compound serves as a versatile and critical intermediate in medicinal chemistry, particularly for constructing pharmacologically active agents. It is prominently utilized in the synthesis of hypoglycemic agents and drugs targeting hyperlipidemia, with optimized industrial-scale production processes yielding over 99% purity to meet pharmaceutical quality demands [1]. Its structural features make it a fundamental building block for developing kinase inhibitors, anti-infectives, and other therapeutic candidates. The compound's predicted density is 1.5±0.1 g/cm³, and its predicted pKa is -2.05±0.41, with a logP of 0.41, indicating moderate lipophilicity .

Why 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2) Cannot Be Replaced by Common Imidazopyrazine Analogs in Critical Applications


The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. Generic substitution of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid with other imidazo[1,2-a]pyrazine carboxylic acids or simple analogs is not feasible due to the profound impact of the 5-methyl group on target binding, synthetic utility, and ultimate therapeutic profile. As demonstrated in structure-activity relationship (SAR) studies of hypoglycemic agents, the 5-methyl substitution specifically is associated with high affinity for the alpha-2 adrenergic receptor, a feature not shared by unsubstituted or differently substituted analogs [1]. Furthermore, the carboxylic acid handle at the 2-position is crucial for subsequent derivatization, but the presence of the 5-methyl group alters the reactivity and electron density of the ring system, directly influencing the success and efficiency of downstream synthetic steps in the construction of complex pharmaceutical agents [2].

Quantitative Differentiation Guide for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2)


Alpha-2 Adrenergic Receptor Affinity: A Clear Differentiator for Hypoglycemic Agent Development

In the development of hypoglycemic agents, the 5-methyl substitution on the imidazo[1,2-a]pyrazine core is a critical determinant of alpha-2 adrenergic receptor binding affinity. The unsubstituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (compound 4) serves as the baseline. The 5-methyl derivative (compound 16f) demonstrates a Ki of 81 nM for the alpha-2 receptor, representing a high-affinity interaction. This is in stark contrast to the 3,5-dibromo analog, which exhibits a drastically reduced affinity with a Ki of 11,900 nM. The presence and position of the methyl group are, therefore, not interchangeable; the 5-methyl group is specifically required for potent receptor engagement [1]. This quantitative difference underscores the need for precise substitution patterns to achieve the desired pharmacological effect.

Type 2 Diabetes Adrenergic Receptor Pharmacology Hypoglycemic Agents

Commercial Purity Benchmarks: Ensuring Reproducible Downstream Chemistry with 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

The purity of a chemical building block is a primary driver of success in multi-step syntheses. For 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, industrial-scale production methods have been optimized and patented to achieve over 99% purity, a specification critical for pharmaceutical applications [1]. In contrast, many commercially available analogs from general chemical suppliers offer significantly lower purity grades, such as the 95% min. purity typical for the unsubstituted imidazo[1,2-a]pyrazine-2-carboxylic acid or the 97% grade offered by some vendors for the target compound itself . The higher purity specification directly translates to reduced levels of unknown impurities that could interfere with sensitive catalytic reactions, lower yields of the final active pharmaceutical ingredient (API), and increase the cost and complexity of downstream purification.

Medicinal Chemistry Process Chemistry Building Blocks

Quantified Impact on Beta-1 Adrenergic Receptor Selectivity: A Case for Substitution-Dependent Polypharmacology

While the 5-methyl group on the imidazo[1,2-a]pyrazine scaffold confers high affinity for the alpha-2 adrenergic receptor, its impact on other adrenergic receptor subtypes is equally important for assessing potential off-target effects. The 5-methyl derivative demonstrates a Ki of 2,800 nM for the beta-1 adrenergic receptor, indicating a significant selectivity gap. While a direct comparator for the unsubstituted baseline against beta-1 is not available in this specific dataset, the magnitude of the difference between alpha-2 (81 nM) and beta-1 (2,800 nM) binding for the 5-methyl compound itself provides a quantifiable window of selectivity (approximately 35-fold) [1]. This class-level inference suggests that the 5-methyl substitution pattern may confer a more favorable selectivity profile compared to other substitution patterns that might indiscriminately increase or decrease affinity across multiple receptor families.

Receptor Selectivity SAR Studies Adverse Event Prediction

Physicochemical Property Differentiation: LogP and pKa Impact on ADME and Formulation

Fundamental physicochemical properties like lipophilicity (LogP) and ionization constant (pKa) are critical for predicting absorption, distribution, metabolism, and excretion (ADME) behavior. For 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, the predicted LogP is 0.41 and the predicted pKa is -2.05±0.41 . These values provide a clear point of differentiation from its unsubstituted counterpart, imidazo[1,2-a]pyrazine-2-carboxylic acid, which lacks the 5-methyl group. While precise predicted values for the unsubstituted acid are not provided in the same source, the addition of a methyl group is a well-established method for increasing lipophilicity, which can enhance membrane permeability. The extremely low predicted pKa indicates the carboxylic acid is highly acidic, which will dictate its ionization state at physiological pH and influence salt formation and solubility. These data are essential for rational building block selection in drug design, as they directly inform on the potential drug-likeness of derived final compounds.

Drug Metabolism and Pharmacokinetics (DMPK) Physicochemical Properties Formulation Development

High-Value Application Scenarios for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 190381-51-2) Driven by Quantitative Evidence


Design and Synthesis of Selective Alpha-2 Adrenergic Receptor Agonists/Antagonists

Based on the direct evidence of high alpha-2 receptor affinity (Ki = 81 nM) and a 35-fold selectivity window over the beta-1 receptor, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is the preferred starting material for developing new chemical entities (NCEs) targeting alpha-2 adrenoceptors. Its use is substantiated for research programs in type 2 diabetes, hypertension, or sedation, where modulation of this receptor is a validated therapeutic strategy [1].

Pharmaceutical Process R&D and cGMP Manufacturing of API Intermediates

The availability of this compound at >99% purity, as established by optimized industrial-scale processes, makes it the superior choice for late-stage preclinical development, process chemistry validation, and manufacturing of active pharmaceutical ingredients (APIs) under current Good Manufacturing Practices (cGMP). Using a lower-purity building block (e.g., 95-97%) in these sensitive stages introduces unacceptable risk of impurity carryover and batch failure, directly impacting project timelines and cost of goods [1].

Structure-Activity Relationship (SAR) Studies on Imidazopyrazine Scaffolds

In medicinal chemistry campaigns aiming to optimize a lead series containing an imidazopyrazine core, this compound serves as a critical probe for SAR studies. The well-defined impact of the 5-methyl group on both receptor affinity and selectivity (alpha-2 vs. beta-1) provides a clear and quantifiable starting point for further derivatization. Its distinct physicochemical signature (LogP = 0.41, pKa = -2.05) also allows researchers to systematically vary properties and assess their impact on in vitro ADME and in vivo pharmacokinetics [REFS-1, REFS-2].

Synthesis of Hypoglycemic and Antidiabetic Agents

This compound is a documented and essential intermediate in the synthesis of pharmaceuticals for treating hyperlipidemia and type 2 diabetes. The evidence of high alpha-2 receptor affinity for its downstream derivatives directly supports its use in this therapeutic area. It is the specific 5-methyl substitution pattern that is linked to potent hypoglycemic activity in vivo, making it a non-interchangeable building block for this indication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.